molecular formula C16H22BrNO3 B13590934 Tert-butyl 2-(4-bromophenyl)-2-methylmorpholine-4-carboxylate

Tert-butyl 2-(4-bromophenyl)-2-methylmorpholine-4-carboxylate

Cat. No.: B13590934
M. Wt: 356.25 g/mol
InChI Key: JRWVLLXOYDZDNL-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-bromophenyl)-2-methylmorpholine-4-carboxylate is an organic compound that features a morpholine ring substituted with a tert-butyl ester group, a bromophenyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-bromophenyl)-2-methylmorpholine-4-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-bromophenyl)-2-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Properties

Molecular Formula

C16H22BrNO3

Molecular Weight

356.25 g/mol

IUPAC Name

tert-butyl 2-(4-bromophenyl)-2-methylmorpholine-4-carboxylate

InChI

InChI=1S/C16H22BrNO3/c1-15(2,3)21-14(19)18-9-10-20-16(4,11-18)12-5-7-13(17)8-6-12/h5-8H,9-11H2,1-4H3

InChI Key

JRWVLLXOYDZDNL-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCO1)C(=O)OC(C)(C)C)C2=CC=C(C=C2)Br

Origin of Product

United States

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